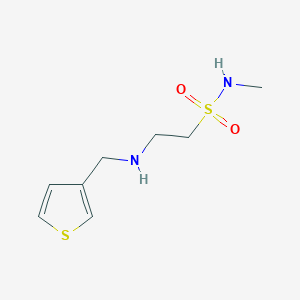![molecular formula C18H27N3O B7633561 N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide, also known as CP-945,598, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which are used for the treatment of various disorders such as obesity, diabetes, and addiction.
Mecanismo De Acción
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide acts as a CB1 receptor antagonist, which means that it blocks the action of the CB1 receptor. The CB1 receptor is found in various parts of the brain and is involved in the regulation of appetite, metabolism, and reward. By blocking the CB1 receptor, this compound reduces appetite, increases metabolism, and reduces the rewarding effects of food and drugs.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It has been shown to reduce food intake, increase energy expenditure, and improve glucose metabolism. In addition, it has also been shown to reduce drug and alcohol seeking behavior, as well as reduce anxiety and depression-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. In addition, it has a well-defined mechanism of action, which makes it a useful tool for studying the CB1 receptor. However, one limitation of this compound is that it is not very selective for the CB1 receptor, and can also interact with other receptors in the brain.
Direcciones Futuras
There are several future directions for the study of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide. One direction is to further investigate its potential therapeutic applications, such as in the treatment of anxiety, depression, and schizophrenia. Another direction is to develop more selective CB1 receptor antagonists, which would reduce the potential side effects of this compound. Finally, more research is needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then reacted with another compound to yield this compound. The synthesis of this compound has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, and addiction. In addition, it has also been studied for its potential use in the treatment of other disorders such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-3-5-18(22)20-15-7-4-6-14(11-15)19-16-10-13(2)21(12-16)17-8-9-17/h4,6-7,11,13,16-17,19H,3,5,8-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESRWVZPZNYVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC2CC(N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)